2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-
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Overview
Description
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a 4-[2-(4-methoxyphenyl)ethyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-methoxyphenylacetic acid under acidic conditions, followed by dehydration to form the desired product. Another method includes the use of Grignard reagents, where 4-methoxyphenylmagnesium bromide reacts with cyclohexenone to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of 4-methoxyphenylacetic acid to form the corresponding alcohol, which is then subjected to cyclization and dehydration to produce 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and hydrazines can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Hydrazones and oximes.
Scientific Research Applications
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring and ketone functional group.
4-Isopropyl-2-cyclohexen-1-one: Another analog with an isopropyl substituent instead of the 4-[2-(4-methoxyphenyl)ethyl] group.
4,4-Dimethyl-2-cyclohexen-1-one: A compound with two methyl groups at the 4-position.
Uniqueness
2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of the 4-[2-(4-methoxyphenyl)ethyl] substituent, which imparts distinct chemical and biological properties
Properties
CAS No. |
138870-88-9 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4,6-8,10-12H,2-3,5,9H2,1H3 |
InChI Key |
KYIZWSVXYSIPKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCC(=O)C=C2 |
Origin of Product |
United States |
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